molecular formula C12H11NO3 B2871707 1-(2-methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione CAS No. 199464-95-4

1-(2-methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B2871707
CAS No.: 199464-95-4
M. Wt: 217.224
InChI Key: FSVFQKGKXHSLTO-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione is an organic compound with a unique structure that combines a methoxy-substituted phenyl ring with a pyrrole-2,5-dione moiety

Preparation Methods

The synthesis of 1-(2-methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-methoxy-5-methylphenylamine with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-Methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the positions ortho and para to the methoxy group. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various dihydropyrrole derivatives.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: This compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for drug design and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group on the phenyl ring can participate in hydrogen bonding and van der Waals interactions, while the pyrrole-2,5-dione moiety can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

1-(2-Methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione can be compared with similar compounds such as:

    1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione: Lacks the methyl group on the phenyl ring, which can affect its reactivity and interaction with molecular targets.

    1-(2-Methylphenyl)-1H-pyrrole-2,5-dione: Lacks the methoxy group, which can influence its solubility and binding properties.

    1-(2-Methoxy-5-methylphenyl)-1H-pyrrole-3,4-dione: The position of the dione moiety is different, which can lead to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-3-4-10(16-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVFQKGKXHSLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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